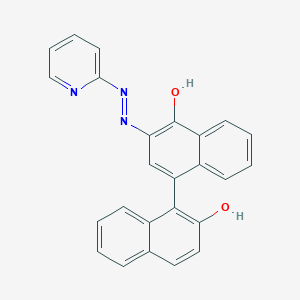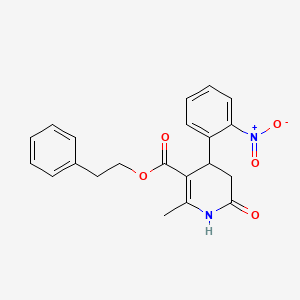
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide, also known as FPhE, is a compound that has been extensively studied in the field of medicinal chemistry. FPhE belongs to the class of compounds known as diarylureas, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In vivo studies have shown that this compound exhibits antitumor activity in mouse models of breast cancer and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. This compound is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, this compound has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is handled safely. This compound is also relatively expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. One area of research is the development of this compound analogs with improved potency and selectivity for cancer cells. Another area of research is the study of this compound in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its anticancer activity.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide involves the reaction between 4-phenoxybenzaldehyde and 2-furylacetic acid to form the intermediate compound 4-phenoxyphenyl-2-furylmethanol. This intermediate is then reacted with ethanediamine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive compound for further study.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIYHYHQSVMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)

![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)